3-Amino-2-ethylquinazolin-4(3H)-one
Description
3-Amino-2-ethylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an amino group at the third position and an ethyl group at the second position.
Properties
IUPAC Name |
3-amino-2-ethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBRNDGRQUZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341947 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50547-51-8 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-ethyl-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed One-Step Synthesis
The reaction of 2-aminobenzamide derivatives with triethyl orthoacetate in the presence of acetic acid under reflux conditions provides direct access to 3-amino-2-ethylquinazolin-4(3H)-one. For hindered substrates (e.g., ortho-substituted benzamides), pressure tube conditions (110°C, 12–72 h) with excess orthoester (3 equiv) and acetic acid (3 equiv) are required. Workup involves solvent removal under vacuum, followed by recrystallization from ethanol or trituration with ether-pentane. Yields for simple substrates exceed 80%, while hindered cases yield 50–70%.
Mechanistic Insight :
Protonation of the orthoester generates a carbocation intermediate, which undergoes nucleophilic attack by the aniline amino group. Subsequent cyclization and ethanol elimination yield the quinazolinone core.
Hydrazine Hydrate Treatment of Benzoxazinone Intermediates
Benzoxazinone Formation and Ring-Opening
Methyl anthranilate reacts with propionic anhydride at 105°C to form 2-ethylbenzoxazin-4-one. Subsequent reflux with hydrazine hydrate in ethanol (1 h) induces ring-opening, yielding this compound in 82% yield after column chromatography (hexane/diethyl ether).
Optimization Notes :
- Solvent : Ethanol ensures solubility of intermediates.
- Purification : Silica gel chromatography with hexane/ether (4:1) removes unreacted hydrazine.
Microwave-Assisted Synthesis
Accelerated Cyclization Under Microwave Irradiation
A mixture of anthranilic acid and propionic anhydride in pyridine undergoes microwave irradiation (350 W, 5–10 min) to form 2-ethylbenzoxazin-4-one. Reaction with hydrazine hydrate under similar conditions (25–60 min) affords the target compound in 75–85% yield, significantly reducing reaction time compared to conventional heating.
Advantages :
- Efficiency : 10-fold reduction in reaction time.
- Yield Improvement : 15–20% higher than thermal methods.
Lithiation-Alkylation Strategies
Directed Metallation of Quinazolinone Precursors
3-Acylated quinazolin-4(3H)-ones undergo lithiation with n-butyllithium or LDA at −78°C in THF, forming a stable lithio intermediate. Quenching with ethyl iodide or ethyl bromide introduces the 2-ethyl substituent, yielding this compound in 70–90% yield.
Critical Parameters :
- Temperature : Strict control at −78°C prevents side reactions.
- Electrophile : Ethyl halides must be freshly distilled to avoid oxidation.
Multi-Step Synthesis via Substitution Reactions
Chloroethyl Acetate Substitution
2-Methyl-3-aminoquinazolin-4(3H)-one reacts with chloroethyl acetate in dimethylacetamide (DMA) under reflux (6 h) to form ethyl 2-(4-oxo-2-methylquinazolin-3-yl)acetate. Hydrazine hydrate treatment in ethanol (3 h, 60–90°C) replaces the ester group with an amino moiety, yielding the final product in 55–60% yield.
Purification Challenges :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclocondensation | Reflux, 12–72 h | 50–95% | One-step, scalable | Hindered substrates require high pressure |
| Benzoxazinone ring-opening | Ethanol reflux, 1 h | 75–82% | High purity | Multi-step synthesis |
| Microwave-assisted | 350 W, 5–60 min | 80–85% | Rapid, energy-efficient | Specialized equipment required |
| Lithiation-alkylation | −78°C, THF, 1–2 h | 70–90% | Precise functionalization | Sensitive to moisture/oxygen |
| Substitution reactions | DMA reflux, 6 h | 55–60% | Compatible with diverse electrophiles | Low yields due to side reactions |
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms planarity of the quinazolinone core, with π–π stacking (3.6664 Å) and N–H···O hydrogen bonds stabilizing the lattice.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for glycosidase inhibitors and anticancer agents. For example, 3-(2-(2-phenylthiazol-4-yl)ethyl) derivatives exhibit IC50 values <10 µM against breast cancer cell lines.
Activity-Based Probes
Functionalization at the 3-amino group enables covalent labeling of enzyme active sites, aiding mechanistic studies of retaining glycosidases.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Biological Activities
3-Amino-2-ethylquinazolin-4(3H)-one exhibits a range of biological activities, making it a compound of interest in drug discovery:
- Anticancer Properties : Research indicates that derivatives of quinazolinones, including this compound, show significant cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one derivative demonstrated an IC50 value of 10 μM against MCF-7 cells .
- Antimicrobial Activity : Compounds in this class have shown potential antibacterial and antifungal activities. The structural moiety allows for interactions with bacterial enzymes and cell membranes, leading to growth inhibition .
- Anti-inflammatory Effects : Quinazolinone derivatives have been investigated for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific inflammatory pathways .
Case Studies
Several studies have documented the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 3-Amino-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Aminoquinazolin-4(3H)-one: Lacks the ethyl group at the second position.
2-Ethylquinazolin-4(3H)-one: Lacks the amino group at the third position.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness: 3-Amino-2-ethylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the third position and the ethyl group at the second position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Biological Activity
3-Amino-2-ethylquinazolin-4(3H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
2. Anticancer Activity
The quinazolinone scaffold is well-known for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .
Research Findings and Case Studies
Several studies have focused on the biological activity of quinazolinones, including this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of quinazolinones and assessed their biological activities. The findings indicated that modifications at the amino group significantly enhanced antimicrobial and anticancer properties .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the quinazolinone ring in modulating biological activity. For instance, introducing different alkyl groups at position 2 has been shown to influence both potency and selectivity against specific targets .
Q & A
Basic Research Question: What are the common synthetic routes for preparing 3-amino-2-ethylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with urea/thiourea or stepwise functionalization of preformed quinazolinone scaffolds. For 2-ethyl-substituted analogs, a microwave-assisted approach (e.g., 6–8 hours at 80–120°C) can reduce reaction time by 50–70% compared to conventional heating, as demonstrated for structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (yield: 82–89% under microwaves vs. 65–72% conventionally) . Key variables include solvent polarity (DMF or ethanol), catalyst use (e.g., EDCI for amidation), and substituent positioning to avoid steric hindrance during cyclization .
Basic Research Question: How can researchers characterize the structural purity of this compound?
Methodological Answer:
Combined spectroscopic and crystallographic methods are critical:
- 1H/13C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH3 and δ ~2.6–3.0 ppm for CH2 in CDCl3) and quinazolinone carbonyl (δ ~160–165 ppm in 13C NMR) .
- X-ray crystallography : Resolve positional disorder in the ethyl group or hydrogen-bonding networks, as seen in analogs like 3-(2-aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one (R-factor: 0.045) .
- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients and ESI+ detection (expected [M+H]+: m/z ~245) .
Basic Research Question: What in vitro biological screening models are suitable for evaluating this compound?
Methodological Answer:
Quinazolin-4(3H)-ones are screened for antibacterial, anti-inflammatory, and antitumor activity:
- Antibacterial : Use MIC assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains (e.g., E. coli ATCC 25922), comparing results to structurally related 6-iodo-2-methyl derivatives (MIC: 8–32 µg/mL) .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC50) or carrageenan-induced rat paw edema models, referencing 2-pyridylquinazolinone derivatives (IC50: 1.2–3.8 µM) .
- Antitumor : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7), noting substituent-dependent activity (e.g., 2-arylthio analogs show IC50 < 10 µM) .
Advanced Research Question: How can synthetic yields be optimized for this compound derivatives with bulky substituents?
Methodological Answer:
Microwave irradiation (e.g., 300 W, 100°C) enhances reaction efficiency for sterically hindered derivatives by improving molecular collision rates. For example, 3-amino-2-(3-trifluoromethoxyphenyl)quinazolin-4(3H)-one synthesis achieved 85% yield in 2 hours versus 12 hours conventionally . Alternative strategies include:
- One-pot multicomponent reactions using EDCI/HOBt for amide coupling .
- Catalytic hydrogenation for nitro-to-amine reduction (H2, 60 psi, Pd/C catalyst) .
Advanced Research Question: What structure-activity relationships (SAR) govern the biological activity of 2-ethylquinazolin-4(3H)-one analogs?
Methodological Answer:
SAR studies highlight:
- 2-Substituent hydrophobicity : Ethyl groups enhance membrane permeability compared to polar phenoxymethyl analogs (logP: 2.1 vs. 1.5) .
- 3-Amino group : Critical for hydrogen bonding with biological targets (e.g., COX-2 active site) .
- 4-Oxo moiety : Essential for π-stacking interactions in DNA intercalation (e.g., antitumor activity) .
- Ring halogenation : 6-Iodo or 6-chloro substitution improves antibacterial potency by 4–8-fold .
Advanced Research Question: How can researchers address poor aqueous solubility of this compound in pharmacological assays?
Methodological Answer:
- Prodrug design : Introduce phosphate or morpholinomethyl groups at the 3-amino position, as seen in 3-(morpholinomethyl) derivatives (aqueous solubility: 12 mg/mL vs. 0.8 mg/mL for parent compound) .
- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability .
- Co-solvent systems : Employ DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
Advanced Research Question: How to resolve contradictions in reported biological data for quinazolin-4(3H)-one derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
- Substituent positional isomerism : Compare 2-ethyl vs. 2-methyl analogs (e.g., 2-ethyl shows 3-fold higher COX-2 inhibition) .
- Metabolic instability : Perform hepatic microsome stability assays (e.g., t1/2 < 30 minutes indicates rapid clearance) .
Advanced Research Question: What computational methods predict the binding mode of this compound to therapeutic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or DNA topoisomerase II (PDB: 1ZXM) to identify key interactions (e.g., hydrogen bonds with Arg120/His90) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR modeling : Apply CoMFA/CoMSIA for substituent optimization (e.g., 2-ethyl improves steric fit) .
Advanced Research Question: What challenges arise in scaling up this compound synthesis, and how are they mitigated?
Methodological Answer:
- Microwave scalability : Transition from single-mode to continuous-flow reactors for gram-scale production .
- Purification difficulties : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .
- Byproduct formation : Monitor intermediates via TLC (Rf: 0.4–0.6) and optimize stoichiometry (e.g., 1.2 equiv. EDCI) .
Advanced Research Question: How to quantify this compound in complex biological matrices?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
